[1-(Oxane-4-carbonyl)azetidin-3-yl]methanesulfonyl fluoride
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Overview
Description
[1-(Oxane-4-carbonyl)azetidin-3-yl]methanesulfonyl fluoride: is a complex organic compound that features both azetidine and oxetane rings These rings are known for their significant strain, which imparts unique reactivity to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Oxane-4-carbonyl)azetidin-3-yl]methanesulfonyl fluoride typically involves the formation of the azetidine and oxetane rings followed by their functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to promote the addition reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methanesulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the oxane ring.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the azetidine ring.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its unique reactivity. It serves as a precursor for various heterocyclic compounds.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as scaffolds for drug development.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(Oxane-4-carbonyl)azetidin-3-yl]methanesulfonyl fluoride involves its interaction with biological targets through its reactive functional groups. The azetidine ring, due to its strain, can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The methanesulfonyl fluoride group can act as an electrophile, reacting with nucleophilic amino acid residues in proteins, leading to covalent modification and inhibition.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and used as a building block in peptide synthesis.
Oxetane derivatives: Known for their use in medicinal chemistry due to their stability and reactivity.
Uniqueness: The combination of azetidine and oxetane rings in [1-(Oxane-4-carbonyl)azetidin-3-yl]methanesulfonyl fluoride imparts unique reactivity and potential for diverse applications. The presence of the methanesulfonyl fluoride group further enhances its reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
[1-(oxane-4-carbonyl)azetidin-3-yl]methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4S/c11-17(14,15)7-8-5-12(6-8)10(13)9-1-3-16-4-2-9/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNYBRPARKYAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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